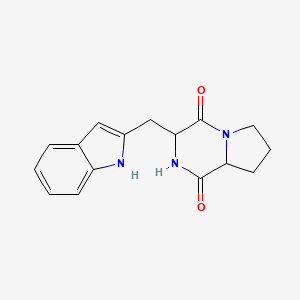![molecular formula C25H28N2O5 B12317670 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12317670.png)
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(2-methylpropyl)-2-oxopiperazin-1-yl]essigsäure ist eine komplexe organische Verbindung, die für ihre einzigartigen strukturellen Eigenschaften bekannt ist. Aufgrund ihrer Stabilität und Reaktivität wird sie häufig in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.
Herstellungsmethoden
Die Synthese von 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(2-methylpropyl)-2-oxopiperazin-1-yl]essigsäure umfasst in der Regel mehrere Schritte. Der Prozess beginnt mit der Herstellung der Fluorenylmethoxycarbonyl (Fmoc)-Gruppe, die dann an den Piperazinring gebunden wird. Die Reaktionsbedingungen erfordern oft den Einsatz starker Basen und Lösungsmittel, um die Bildung des gewünschten Produkts zu ermöglichen . Industrielle Produktionsmethoden können die großtechnische Synthese unter Verwendung von automatisierten Reaktoren umfassen, um Konsistenz und Reinheit zu gewährleisten.
Vorbereitungsmethoden
The synthesis of 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid typically involves multiple steps. The process begins with the preparation of the fluorenylmethoxycarbonyl (Fmoc) group, which is then attached to the piperazine ring. The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity.
Analyse Chemischer Reaktionen
Diese Verbindung unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Sie kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können den Einsatz von Wasserstoffgas in Gegenwart eines Palladiumkatalysators umfassen.
Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und Nukleophile. Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab
Wissenschaftliche Forschungsanwendungen
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(2-methylpropyl)-2-oxopiperazin-1-yl]essigsäure wird in der wissenschaftlichen Forschung weit verbreitet eingesetzt, insbesondere in den Bereichen:
Chemie: Sie dient als Baustein für die Synthese komplexerer Moleküle.
Biologie: Sie wird zur Untersuchung von Enzymwechselwirkungen und Proteinmodifikationen verwendet.
Medizin: Die Forschung zu dieser Verbindung umfasst ihre potenzielle Verwendung in der Medikamentenentwicklung und therapeutischen Anwendungen.
Industrie: Sie wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(2-methylpropyl)-2-oxopiperazin-1-yl]essigsäure beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Sie kann als Inhibitor oder Aktivator bestimmter Enzyme wirken und verschiedene biochemische Pfade beeinflussen. Die genauen molekularen Zielstrukturen und Pfade hängen von der jeweiligen Anwendung und dem Kontext ihrer Verwendung ab .
Wissenschaftliche Forschungsanwendungen
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Im Vergleich zu anderen ähnlichen Verbindungen zeichnet sich 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(2-methylpropyl)-2-oxopiperazin-1-yl]essigsäure durch ihre einzigartigen strukturellen Merkmale und Reaktivität aus. Ähnliche Verbindungen umfassen:
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutansäure
- (2S)-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}{4-[({[(2-methyl-2-propanyl)oxy]carbonyl}amino)methyl]phenyl}essigsäure Diese Verbindungen weisen einige strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren spezifischen funktionellen Gruppen und ihrer Reaktivität .
Eigenschaften
Molekularformel |
C25H28N2O5 |
|---|---|
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid |
InChI |
InChI=1S/C25H28N2O5/c1-16(2)13-22-24(30)26(14-23(28)29)11-12-27(22)25(31)32-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21-22H,11-15H2,1-2H3,(H,28,29) |
InChI-Schlüssel |
MNNUVRRKKDHLBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1C(=O)N(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[2-Hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B12317589.png)
![1-[(4-Chlorophenyl)(4-fluorophenyl)methyl]piperazine](/img/structure/B12317595.png)



![1-[(Benzyloxy)carbonyl]-octahydro-1h-indole-2-carboxylic acid](/img/structure/B12317622.png)


![2-Amino-6-[(5-amino-5-carboxypentyl)amino]hexanoic acid](/img/structure/B12317650.png)


![11-Ethyl-7-methyl-3-(4-methyl-5-oxooxolan-2-yl)-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadecan-8-one](/img/structure/B12317693.png)


